2,7-Dimethylnaphthalen-1-ol
Overview
Description
2,7-Dimethylnaphthalen-1-ol is a bicyclic, aromatic organic compound that belongs to the family of naphthalene derivatives. It is characterized by the presence of two methyl groups at the 2 and 7 positions and a hydroxyl group at the 1 position on the naphthalene ring. This compound is known for its unique chemical properties and is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethylnaphthalen-1-ol typically involves the methylation of naphthalene followed by hydroxylation. One common method is the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce 2,7-dimethylnaphthalene. This intermediate is then subjected to hydroxylation using reagents like sodium hydroxide and hydrogen peroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of supercritical carbon dioxide as a solvent has been explored to enhance the efficiency of the hydroxylation step .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form 2,7-dimethylnaphthalene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: 2,7-Dimethylnaphthalene-1-one or 2,7-dimethylnaphthalene-1-carboxylic acid.
Reduction: 2,7-Dimethylnaphthalene.
Substitution: Halogenated derivatives like 2,7-dimethyl-1-bromonaphthalene.
Scientific Research Applications
2,7-Dimethylnaphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,7-Dimethylnaphthalen-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2,6-Dimethylnaphthalene
- 2,3-Dimethylnaphthalene
- 1,4-Dimethylnaphthalene
- 1,2-Dimethylnaphthalene
Comparison: 2,7-Dimethylnaphthalen-1-ol is unique due to the specific positioning of the methyl and hydroxyl groups, which confer distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
Properties
IUPAC Name |
2,7-dimethylnaphthalen-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-8-3-5-10-6-4-9(2)12(13)11(10)7-8/h3-7,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSCKRKJWCRYLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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